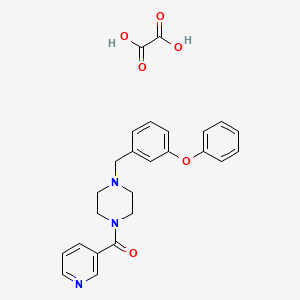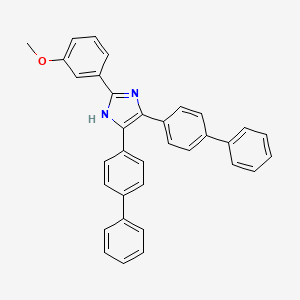
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole, also known as GSK690693, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. This compound is able to inhibit the activity of a specific protein kinase, called AKT, which is involved in regulating cell growth and survival.
Mécanisme D'action
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole works by inhibiting the activity of AKT, a protein kinase that is involved in regulating cell growth and survival. AKT is activated by various growth factors and cytokines, and promotes cell survival by inhibiting apoptosis. In cancer cells, AKT is often overactive, leading to uncontrolled cell growth and survival. By inhibiting AKT, this compound is able to induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth and survival. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. In addition, this compound has been extensively studied for its potential as an anti-cancer drug, which means that there is a large body of literature on its mechanism of action and physiological effects. However, one limitation of this compound is that it is not very selective for AKT, and can also inhibit other protein kinases. This can make it difficult to study the specific effects of AKT inhibition in the laboratory.
Orientations Futures
There are several future directions for research on 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole. One area of research is to develop more selective inhibitors of AKT, which would allow for more precise studies of AKT's role in cancer and other diseases. Another area of research is to study the potential of this compound in combination with other anti-cancer drugs, to enhance their effectiveness and reduce side effects. Finally, this compound could be studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease, where AKT is also involved in disease progression.
Méthodes De Synthèse
The synthesis of 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-methoxybenzylamine, which is then reacted with 4-bromobiphenyl to form 4-biphenylyl-3-methoxyphenylmethanamine. This intermediate is then reacted with 4-bromobiphenyl again to form this compound. The final product is purified using column chromatography and recrystallization.
Applications De Recherche Scientifique
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been found to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel. This compound has also been studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O/c1-37-31-14-8-13-30(23-31)34-35-32(28-19-15-26(16-20-28)24-9-4-2-5-10-24)33(36-34)29-21-17-27(18-22-29)25-11-6-3-7-12-25/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKUHAAECTROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)
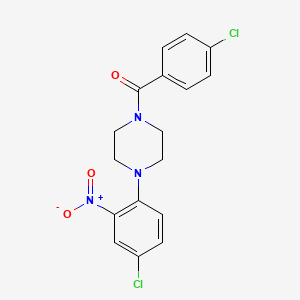
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
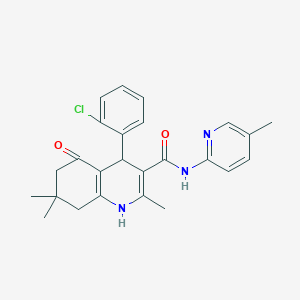
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
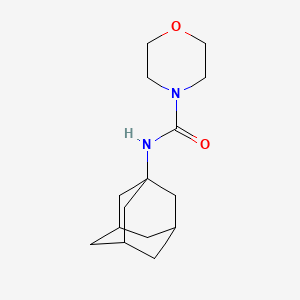
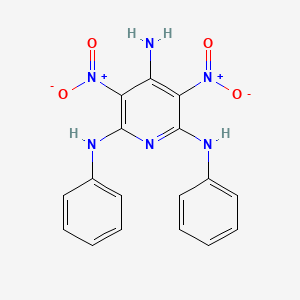
![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)

